molecular formula C10H14 B1681246 Tert-butylbenzene CAS No. 98-06-6

Tert-butylbenzene

Cat. No.: B1681246
CAS No.: 98-06-6
M. Wt: 134.22 g/mol
InChI Key: YTZKOQUCBOVLHL-UHFFFAOYSA-N
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Description

tert-Butylbenzene (CAS 98-06-6, EC 202-632-4) is an aromatic hydrocarbon featuring a tert-butyl group (–C(CH₃)₃) attached to a benzene ring. It is widely utilized as a laboratory chemical and serves as an intermediate in pharmaceutical production . Its branched aliphatic structure contributes to properties such as high thermal stability and moderate polarity, making it suitable for applications ranging from organic synthesis to jet fuel additives . Thermodynamic studies, including heat capacities and entropies, have been reported for this compound and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butylbenzene can be synthesized through two primary methods:

Industrial Production Methods: The industrial production of this compound typically follows the second method, where benzene reacts with tert-butyl chloride in the presence of anhydrous aluminum chloride. This method is preferred due to its efficiency and the availability of raw materials .

Scientific Research Applications

Gas Separation Applications

Tert-butylbenzene is instrumental in the synthesis of aromatic polyimide membranes. These membranes exhibit enhanced performance in gas separation processes, which are vital for industrial applications such as:

  • Environmental Management : The membranes are used to separate gases like carbon dioxide from methane, contributing to cleaner energy solutions.
  • Industrial Gas Separation : They are employed in the petrochemical industry for the separation of various gaseous products, enhancing efficiency and reducing costs .

Analytical Chemistry

The compound serves as a substrate for metal nanoparticles in nanogap-enhanced Raman scattering studies. This application is significant for:

  • Sensitive Detection : It provides highly sensitive detection methods for various chemicals, crucial for environmental monitoring and safety assessments .
  • Hyperpolarized Carbon Probes : this compound is pivotal in designing hyperpolarized 13C^{13}C probes, which enhance magnetic resonance imaging (MRI) techniques. This advancement improves diagnostic imaging capabilities by allowing real-time monitoring of metabolic processes .

Intermediate in Chemical Synthesis

This compound is a useful intermediate in the synthesis of:

  • Agrochemicals : It is used in the production of herbicides and pesticides, contributing to agricultural efficiency.
  • Pharmaceuticals : The compound plays a role in synthesizing various pharmaceutical agents, enhancing drug formulation processes .

Case Study 1: Hyperpolarized Probes

Research has demonstrated that 13C,D14^{13}C,D^{14} this compound serves as an effective scaffold for designing hyperpolarized carbon probes. These probes have shown remarkable long retention times for the hyperpolarized spin state, significantly improving the sensitivity of nuclear magnetic resonance (NMR) techniques. The study highlighted its application in real-time biochemical monitoring, showcasing its potential in advancing medical diagnostics .

Case Study 2: Gas Separation Membranes

A study conducted by Lozano et al. (2022) focused on the use of this compound-derived polyimide membranes for gas separation. The research concluded that these membranes could effectively separate carbon dioxide from methane at varying pressures, indicating their potential application in reducing greenhouse gas emissions from industrial processes .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Gas SeparationSynthesis of polyimide membranesEnhanced efficiency and environmental benefits
Analytical ChemistrySubstrate for Raman scattering studiesSensitive detection methods
HyperpolarizationDesign of 13C^{13}C probes for MRIImproved diagnostic imaging capabilities
Chemical SynthesisIntermediate for agrochemicals and pharmaceuticalsEnhanced production processes

Mechanism of Action

The mechanism of action of tert-butylbenzene primarily involves its chemical reactivity in electrophilic aromatic substitution reactions. The tert-butyl group is an electron-donating group, which activates the benzene ring towards electrophilic attack. This activation occurs through hyperconjugation and inductive effects, making the para position more reactive due to steric hindrance at the ortho positions .

Comparison with Similar Compounds

Comparison with Structural Isomers of Butylbenzene

Reactivity in Acid-Catalyzed Reactions

tert-Butylbenzene exhibits distinct reactivity compared to its isomers (n-butylbenzene, sec-butylbenzene, iso-butylbenzene). Over silica-alumina catalysts, this compound undergoes dealkylation at 423–573 K to form benzene and di-tert-butylbenzenes, while sec-butylbenzene reacts similarly. In contrast, alumina catalysts require higher temperatures (723–753 K) to initiate protonation of this compound, highlighting its lower reactivity under weak acidic conditions .

Sorption and Biodegradation

In environmental studies, this compound and n-butylbenzene (BB) display differing sorption capacities on sand particles. This compound exhibits slower biodegradation rates compared to BB, likely due to steric hindrance from its bulky tert-butyl group .

Table 1: Key Properties of Butylbenzene Isomers

Property This compound n-Butylbenzene sec-Butylbenzene
Boiling Point (°C)* ~189 ~183 ~173
Biodegradation Rate Moderate Fast Moderate
Reactivity with SiO₂-Al₂O₃ High (423–573 K) Moderate High

*Representative values; specific data from .

Comparison with Ethylbenzene and Cumene

Branched Aliphatic Effects in Jet Fuels

This compound, ethylbenzene, and cumene are top-performing jet fuel additives due to their branched structures. These compounds improve lubricity and seal compatibility while minimally affecting spray characteristics. This compound’s higher molecular weight and density enhance fuel stability compared to ethylbenzene .

Proton Affinity and Carbenium Ion Stability

In acid-catalyzed reactions, this compound has a lower proton affinity (PA) than α-methylstyrene and styrene, leading to less stable carbenium ions. Cumene, with a simpler isopropyl group, forms secondary carbenium ions, whereas this compound generates tertiary ions, influencing reaction pathways in polymer degradation .

Enzyme Inhibition

Substitution with this compound in pantothenate synthetase inhibitors improved binding affinity (KD = 460 nM) due to enhanced hydrophobicity . Conversely, in [1,8]-naphthyridine derivatives, this compound substitution drastically reduced enzyme inhibition (IC₅₀ > 50 µM), indicating target-dependent effects .

Antiviral Agents

This compound is incorporated into non-covalent SARS-CoV-2 Mpro inhibitors (e.g., compound 1b), where its hydrophobic group enhances interactions with the protease active site .

Environmental Impact and VOC Profiles

This compound is a significant volatile organic compound (VOC) in agricultural soils near chemical facilities, contributing up to 41% of total VOCs in some samples . Compared to plant-derived VOCs like E-β-ocimene, this compound persists longer in the environment due to slower biodegradation .

Table 2: Environmental Data of Selected VOCs

Compound Source Environmental Persistence
This compound Industrial/Agricultural High
E-β-ocimene Plant emissions Low
Cosmene Fungal activity Moderate

OLED Design

This compound introduces steric hindrance in 2,7-dicyanofluorene acceptors (e.g., 27-tDCN), elevating triplet energy states (2.69 eV) for efficient red OLEDs .

Hyperpolarized MRI Probes

The tert-butyl group in [¹³C]this compound enables long spin-lattice relaxation times (T₁), making it a scaffold for functionalized hyperpolarized probes .

Biological Activity

Tert-butylbenzene (TBB) is an aromatic hydrocarbon with the chemical formula C10H14, commonly used as a solvent and in the production of various chemicals. Understanding its biological activity is crucial due to its potential environmental and health impacts. This article provides a comprehensive overview of the biological activity of this compound, including toxicity studies, microbial degradation, and potential health effects.

Toxicological Studies

Toxicity assessments have been conducted to evaluate the effects of this compound on various biological systems. Key findings from several studies are summarized in Table 1.

Study Organism Dose (mg/kg) Effects Observed Findings
Haskell Laboratory (1978)Male rats3000-5000Mortality, respiratory distressHigh doses resulted in significant mortality; 9/10 deaths at 5000 mg/kg .
Hazelton Laboratories (1982)Male and female rats1000-5000Clinical signs of toxicityNo mortalities at 1000-2000 mg/kg; increasing deaths at higher doses .
Gerarde (1959, 1960)Alveolar macrophages (in vitro)25-400ROS formationIncreased reactive oxygen species (ROS) at 400 μM; no TNF-alpha release observed .

The studies indicate that this compound exhibits acute toxicity, particularly at high doses. Clinical signs included rapid respiration, salivation, and other symptoms indicative of central nervous system depression. The observed mortality rates highlight the compound's potential to cause severe health effects upon exposure.

Microbial Degradation

Research has also focused on the biodegradation of this compound by environmental microorganisms. A study investigated the effects of saponins on the biological degradation process:

  • Microbial Strain: Acinetobacter calcoaceticus M1B
  • Conditions: Presence of saponins during hydrocarbon degradation
  • Results:
    • Hydrocarbon removal increased from 40% to 90% after 14 days with saponins.
    • Enhanced cell surface hydrophobicity was observed in samples containing hydrocarbons .

This indicates that certain plant extracts can significantly enhance the biodegradation rates of this compound, suggesting a potential bioremediation strategy for contaminated environments.

Health Effects and Environmental Impact

This compound has been identified as a potential endocrine disruptor. A study on related compounds indicated that certain tert-butyl derivatives could activate retinoid X receptors (RXR), which are involved in regulating gene expression related to metabolism and development . This raises concerns about the long-term health implications of exposure to this compound, particularly regarding its role as an obesogen.

Case Studies

Several case studies have examined the environmental impact of this compound:

  • Sorption Studies: Investigations into how this compound interacts with sand particles showed that its sorption characteristics can influence its bioavailability and degradation in soil environments .
  • Occupational Exposure: Health hazard evaluations reported symptoms among workers exposed to this compound, including respiratory issues and general malaise, highlighting its potential risks in industrial settings .

Q & A

Q. How can tert-butylbenzene be synthesized and characterized in multi-step organic reactions?

Basic Research Question
this compound synthesis typically involves Friedel-Crafts alkylation of benzene with tert-butyl chloride using Lewis acids like AlCl₃. For characterization:

  • Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID) to confirm purity (>99%) .
  • Structural Confirmation : Employ ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.2 ppm) and tert-butyl group (δ 1.3 ppm, singlet) .
  • Thermal Stability : Differential scanning calorimetry (DSC) can assess decomposition temperatures (>200°C) .
    Advanced Consideration : For multi-step syntheses (e.g., functionalized derivatives), optimize reaction conditions (temperature, solvent polarity) to minimize steric hindrance from the bulky tert-butyl group .

Q. What experimental strategies resolve contradictions in substituent effects on this compound’s electrophilic aromatic substitution (EAS)?

Advanced Research Question
Contradictions in EAS regioselectivity (e.g., para vs. ortho nitration) arise from steric and electronic factors:

  • Steric Analysis : Compare this compound’s ortho/para ratios with less bulky analogs (e.g., toluene). Steric maps using computational tools (e.g., DFT) quantify substituent bulk .
  • Electronic Effects : Hammett σ⁺ values quantify electron-donating capacity. tert-Butyl groups are mildly electron-donating via hyperconjugation but sterically dominant .
    Methodology : Perform competitive nitration experiments with isotopic labeling (¹⁵NO₂) to track positional preferences .

Q. How do computational methods predict this compound’s reactivity in catalytic systems?

Advanced Research Question
Computational models (DFT, MD) guide mechanistic studies:

  • Reaction Pathways : Simulate intermediates in this compound oxidation (e.g., tert-butyl group cleavage) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Catalyst Design : Screen transition-metal catalysts (e.g., Ru complexes) for hydrogenation by calculating adsorption energies on metal surfaces .
    Validation : Cross-reference computed activation energies with experimental kinetics (e.g., Arrhenius plots from GC-MS data) .

Q. What are the best practices for analyzing this compound’s physicochemical properties in solvent systems?

Basic Research Question

  • Solubility : Measure in water (0.03 g/L at 20°C) via gravimetry. For organic solvents (e.g., ethanol), use UV-Vis spectroscopy to track saturation points .
  • Partition Coefficients (log P) : Determine via shake-flask method with octanol/water phases .
    Advanced Application : Study solvent effects on reaction kinetics (e.g., SN1 vs. SN2 mechanisms) using this compound as a non-polar solvent analog .

Q. How can researchers mitigate safety risks when handling this compound in high-temperature reactions?

Basic Research Question

  • Flammability : Use inert atmospheres (N₂/Ar) for reactions above its flash point (44°C) .
  • Toxicity : Implement fume hoods and PPE (gloves, goggles) to limit inhalation (TLV: 50 ppm) .
    Advanced Protocol : Integrate real-time gas sensors (e.g., PID detectors) to monitor vapor concentrations during catalytic dehydrogenation .

Q. What methodologies validate this compound’s role as a chromatographic standard?

Basic Research Question

  • Retention Time Calibration : Inject this compound into GC-FID systems alongside n-alkanes to calculate Kovats indices .
  • Column Efficiency : Compare theoretical plates (N) using the van Deemter equation for optimal flow rates .
    Advanced Application : Use as an internal standard in LC-MS for quantifying low-abundance aromatic metabolites .

Q. How do steric effects in this compound influence its application in polymer science?

Advanced Research Question

  • Monomer Design : Incorporate this compound moieties into polyaromatic backbones to enhance thermal stability (TGA data >300°C) .
  • Steric Stabilization : Study tert-butyl groups’ role in preventing π-π stacking in conjugated polymers via XRD and AFM .
    Contradiction Resolution : Balance steric bulk vs. electronic conductivity using impedance spectroscopy .

Q. What strategies address reproducibility challenges in this compound-based synthetic protocols?

Advanced Research Question

  • Batch Variability : Pre-dry reagents (AlCl₃) to <10 ppm H₂O for consistent Friedel-Crafts yields .
  • Byproduct Analysis : Use HS-GC-MS to trace dimerization byproducts (e.g., di-tert-butylbenzenes) .
    Documentation : Follow Beilstein Journal guidelines for detailed experimental sections, including raw spectral data in supplementary materials .

Properties

IUPAC Name

tert-butylbenzene
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InChI

InChI=1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3
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InChI Key

YTZKOQUCBOVLHL-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=CC=C1
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID3047138
Record name tert-Butylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name t-Butylbenzene
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Boiling Point

169.1 °C
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Flash Point

140 °F (60 °C) OPEN CUP
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Solubility

Miscible with alc, ether, benzene, Insoluble in water; very soluble in ethanol and ethyl ether; miscible in acetone, Soluble in alcohol., In water, 29.5 mg/l @ 25 °C.
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Density

0.8669 @ 20 °C/4 °C
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Vapor Density

4.62 (Air= 1)
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Vapor Pressure

2.2 [mmHg], Vapor pressure: 5.7 mm Hg @ 38.7 °C, 2.20 mm Hg @ 25 °C
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Color/Form

Liquid, Colorless liquid

CAS No.

98-06-6
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Melting Point

-57.8 °C
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Synthesis routes and methods I

Procedure details

15 g (0.1 mol) of t-butylphenol, 6.31 g (0.21 mol) of p-formaldehyde and 10.24 g (0.11 mol) of aniline were added to a 100 ml one-neck round-bottom flask and mixed in an oil bath at 90° C. When the initially opaque mixture became a dark brown transparent gel type material after about 30 minutes, the reaction was quenched using tetrahydrofuran (THF), and then the mixture was cooled to room temperature. The cooled crude product was base-washed twice through a solvent extraction using a 1N NaOH aqueous solution, and washed once with deionized water. After washing, the organic layer was dried with MgSO4 and filtered. The residual solution was dried using a rotary evaporator to remove the solvent, and the purified product was dried in a vacuum oven at 40° C. for 6 hours to obtain t-BuPh-a.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
p-formaldehyde
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
10.24 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzene was alkylated with isobutylene in batch-type reactor. The reactor was loaded with 1.25 g of Beta Zeolite CP 814E (Zeolyst International) and 55.5 mL (48.75 g) of benzene, sealed into the reactor, and the reactor was then purged with nitrogen. 11.4 g of isobutylene were then loaded into the reactor and the reactor was pressurized with N2 to 500 psi. The reaction was carried out at 180° C. for 2 hours. The reactor was then cooled to room temperature, depressurized and the liquid product was analyzed by GC. t-Butylbenzene was produced in 38% yield.
[Compound]
Name
Zeolite CP 814E
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
55.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
38%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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